molecular formula C16H18BrN3O2 B470959 5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide CAS No. 640241-33-4

5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide

Cat. No.: B470959
CAS No.: 640241-33-4
M. Wt: 364.24g/mol
InChI Key: FRBBRTZSUHKCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that belongs to the class of organic compounds known as furancarboxamides. This compound is characterized by the presence of a bromine atom, a piperazine ring, and a furan ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide typically involves the reaction of 5-bromo-2-furoic acid with 4-(4-methyl-1-piperazinyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)aniline
  • 5-bromo-2-(4-methyl-1-piperazinyl)phenyl]methyleneacetohydrazide
  • N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Uniqueness

5-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide stands out due to its unique combination of a bromine atom, a piperazine ring, and a furan ring

Properties

CAS No.

640241-33-4

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24g/mol

IUPAC Name

5-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18BrN3O2/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)18-16(21)14-6-7-15(17)22-14/h2-7H,8-11H2,1H3,(H,18,21)

InChI Key

FRBBRTZSUHKCCB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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